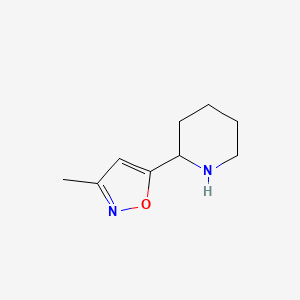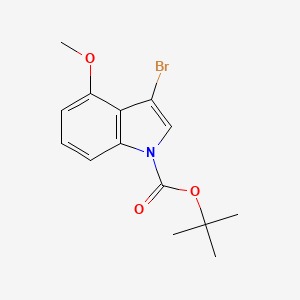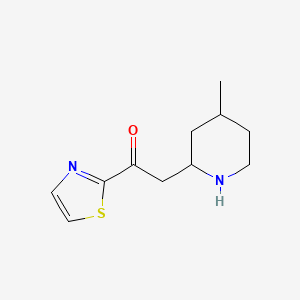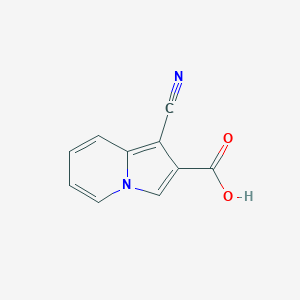
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol is a compound that features a unique structure combining an azetidine ring with a cyclopentanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol can be achieved through several methods. This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges in terms of scope and limitations .
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach is simple and efficient, yielding functionalized azetidines through a series of reactions, including the Horner–Wadsworth–Emmons reaction and subsequent aza-Michael addition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as well as various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological activity and interactions with enzymes and receptors.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The cyclopentanol moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: A four-membered oxygen-containing ring with similar applications in medicinal chemistry.
Pyrrole-substituted azetidinones: Compounds that combine azetidine and pyrrole structures, used in various synthetic and medicinal applications.
Uniqueness
2-(Azetidin-3-yloxy)-1-methylcyclopentan-1-ol is unique due to its combination of an azetidine ring with a cyclopentanol moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H17NO2/c1-9(11)4-2-3-8(9)12-7-5-10-6-7/h7-8,10-11H,2-6H2,1H3 |
Clé InChI |
CXXIXLFDUIDMMU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1OC2CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)





![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)


![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
